1-(4-Chlorophenyl)-2-pyrrolidinone
Overview
Description
Synthesis Analysis
The synthesis of “1-(4-Chlorophenyl)-2-pyrrolidinone” is not clearly documented in the available resources .Molecular Structure Analysis
The molecular structure of “1-(4-Chlorophenyl)-2-pyrrolidinone” is not explicitly mentioned in the available resources .Chemical Reactions Analysis
The chemical reactions involving “1-(4-Chlorophenyl)-2-pyrrolidinone” are not clearly documented in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Chlorophenyl)-2-pyrrolidinone” are not clearly documented in the available resources .Scientific Research Applications
Quantitative Analysis in Pharmaceutical Applications
1-(4-Chlorophenyl)-2-pyrrolidinone has been used in the quantification of impurities in pharmaceutical products. A specific application is in the analysis of baclofen powder and tablets, where it is present as an impurity. A high-pressure liquid chromatography method was developed for this purpose, which demonstrated accuracy and reproducibility (Gupta & Parasrampuria, 1988).
Synthesis of Pyrrolidine Derivatives
The compound has been utilized in the synthesis of various pyrrolidine derivatives. For example, it was used in synthesizing 1-(arylsulfonyl)pyrrolidines via an acid-catalyzed reaction with phenols, providing a method for creating pyrrolidine-1-sulfonylarene derivatives containing a phenol fragment (Smolobochkin et al., 2017).
Structural Studies and Crystallography
This chemical has been key in structural and crystallographic studies. It contributed to the understanding of the crystal structure of various compounds, such as cis-4-(p-bromophenyl)-5-methyl-2-pyrrolidinone, which was analyzed using single-crystal X-ray structure analysis (Bruderer, Arnold, & Oberhänsli, 1978).
Preparation of Adducts for Agrochemicals and Medicinal Compounds
It's also used in reactions to prepare adducts beneficial for agrochemicals or medicinal compounds. For instance, the reaction of N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide resulted in the formation of 5-methoxylated 3-pyrrolin-2-ones, which are useful in the preparation of these types of compounds (Ghelfi et al., 2003).
In Organic Synthesis and Crystallography
The compound is instrumental in organic synthesis and crystallography. For example, one-pot synthesis of various enaminones using this compound was achieved, which are important in chemical research. Their structures were also analyzed using single crystal X-ray diffraction techniques (Barakat et al., 2020).
Polyimide Precursors
It plays a role in the study of polyimide precursors, where it has been used incomplexes with diphenylcarbamido-dicarboxybenzene for studying decomplexation and imidization processes. This research provides insights into the mechanisms of imidization and the influence of solvents on this process, which is crucial for developing advanced polymeric materials (Brekner & Feger, 1987).
Crystal Structure Analysis
1-(4-Chlorophenyl)-2-pyrrolidinone is also used in crystal structure analysis. For instance, the title compound, 1-Acetyl-2-r,6-c-bis(4-chlorophenyl)-3-methyl-1,2,5,6-tetrahydropyridin-4-yl acetate, was analyzed, revealing the conformation of the pyridine ring and the orientation of the chlorophenyl groups. This kind of structural analysis is pivotal in understanding the molecular architecture of new compounds (Vimalraj & Pandiarajan, 2010).
Development of High-Performance Materials
Research involving 1-(4-Chlorophenyl)-2-pyrrolidinone contributes significantly to the development of materials with high thermal stability and unique optical properties. For example, new polyimides were synthesized using this compound, displaying high glass transition temperatures and excellent thermal stability. Such materials are highly sought after in various industrial applications, including electronics and aerospace (Wang et al., 2008).
Innovative Synthesis Approaches
The compound is utilized in innovative synthesis approaches for new compounds with potential applications in various fields. An example is the synthesis of a penta-substituted pyrrole derivative through a one-pot reaction. This method demonstrates the versatility of 1-(4-Chlorophenyl)-2-pyrrolidinone in facilitating efficient and novel synthetic routes (Louroubi et al., 2019).
Contributions to Polymer Science
In polymer science, the compound has been used as an electron-pair donor in carbocationic polymerization, enabling the synthesis of linear living α,ω-di(tert-chloro)polyisobutylenes. This represents a significant advancement in the field of polymer chemistry, offering new pathways for creating specialized polymers (Pratap & Heller, 1992).
Mechanism of Action
Target of Action
It’s important to note that the interaction of a compound with its targets is a complex process that depends on the chemical structure of the compound, the nature of the target, and the specific conditions under which the interaction occurs .
Mode of Action
These changes can be either beneficial or harmful, depending on the specific context .
Biochemical Pathways
It’s plausible that the compound could interfere with various biochemical pathways, leading to downstream effects on cellular functions .
Pharmacokinetics
In silico predictions suggest that the compound might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .
Result of Action
It’s plausible that the compound could have various effects on cellular functions, depending on its specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “1-(4-Chlorophenyl)-2-pyrrolidinone”. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-chlorophenyl)pyrrolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c11-8-3-5-9(6-4-8)12-7-1-2-10(12)13/h3-6H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIVIVMHCDWBEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369213 | |
Record name | 1-(4-Chlorophenyl)-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-pyrrolidinone | |
CAS RN |
7661-33-8 | |
Record name | 1-(4-Chlorophenyl)-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7661-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Chlorophenyl)-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7661-33-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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